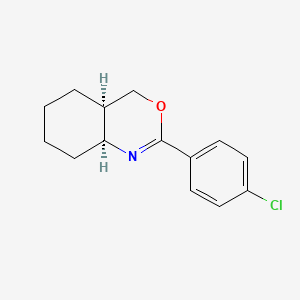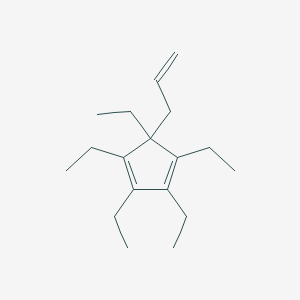
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- is an organic compound belonging to the class of cyclopentadienes This compound features a cyclopentadiene ring substituted with five ethyl groups and one propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentadiene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the alkylation process.
Another approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by subsequent alkylation steps to introduce the ethyl and propenyl groups. This method allows for greater control over the substitution pattern and can be optimized for higher yields.
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- often involves large-scale alkylation reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, and allow for efficient production of the compound. The use of catalysts, such as transition metal complexes, can further enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups onto the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- involves its interaction with molecular targets through its reactive functional groups. The compound can form coordination complexes with metal ions, facilitating catalytic processes. Its propenyl group can undergo addition reactions, while the ethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-: Similar structure but with methyl groups instead of ethyl and propenyl groups.
1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-5-(2-propenyl)-: Similar structure but with methyl groups instead of ethyl groups.
Cyclopentadiene: The parent compound with no substituents.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4,5-pentaethyl-5-(2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
67531-01-5 |
|---|---|
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentaethyl-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C18H30/c1-7-13-18(12-6)16(10-4)14(8-2)15(9-3)17(18)11-5/h7H,1,8-13H2,2-6H3 |
Clé InChI |
VWGCONBXSUXNRZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(C(=C1CC)CC)(CC)CC=C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


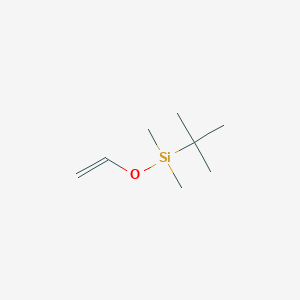



![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
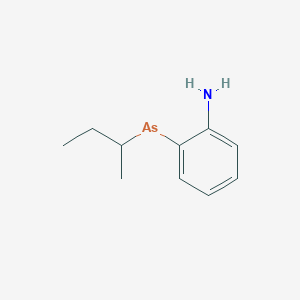
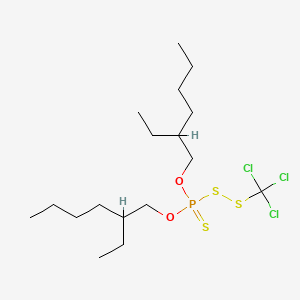
oxophosphanium](/img/structure/B14473122.png)
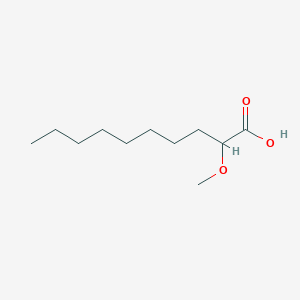
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
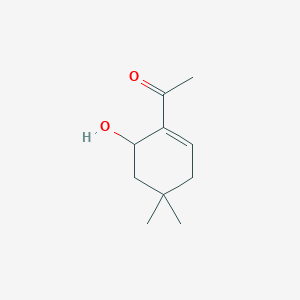
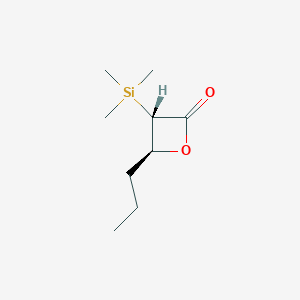
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
